molecular formula C27H34N2O5 B11131810 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131810
M. Wt: 466.6 g/mol
InChI Key: IPPDUPPLESCCDC-BZZOAKBMSA-N
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Description

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Butoxyphenyl Group: This step involves the use of butoxyphenyl derivatives under specific reaction conditions to attach the butoxyphenyl group to the pyrrol-2-one core.

    Attachment of the Diethylaminoethyl Group: This step involves the use of diethylaminoethyl derivatives to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O5/c1-4-7-18-34-22-14-10-20(11-15-22)25(31)23-24(19-8-12-21(30)13-9-19)29(27(33)26(23)32)17-16-28(5-2)6-3/h8-15,24,30-31H,4-7,16-18H2,1-3H3/b25-23-

InChI Key

IPPDUPPLESCCDC-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)O)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)O)O

Origin of Product

United States

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